molecular formula C29H29NO2Se B12563616 N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide CAS No. 143503-80-4

N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide

Cat. No.: B12563616
CAS No.: 143503-80-4
M. Wt: 502.5 g/mol
InChI Key: ZBLBWGQFRDLEBV-UHFFFAOYSA-N
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Description

N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is a complex organic compound featuring a unique structure that includes a methoxycyclohexyl group, a selanyl group, and a binaphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide typically involves multiple steps, starting with the preparation of the binaphthyl core. The methoxycyclohexyl group is introduced through a series of substitution reactions, while the selanyl group is incorporated using selenylation techniques. The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the selanyl group or to modify the methoxycyclohexyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties, such as antioxidant or anticancer activities, are of significant interest.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The selanyl group may play a key role in its biological activity, potentially through redox reactions or interactions with metal ions. The binaphthyl moiety could also contribute to its binding affinity for certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is unique due to the combination of its methoxycyclohexyl, selanyl, and binaphthyl groups. This unique structure may confer specific properties, such as enhanced stability or reactivity, that are not present in similar compounds.

Properties

CAS No.

143503-80-4

Molecular Formula

C29H29NO2Se

Molecular Weight

502.5 g/mol

IUPAC Name

N-[1-[2-(2-methoxycyclohexyl)selanylnaphthalen-1-yl]naphthalen-2-yl]acetamide

InChI

InChI=1S/C29H29NO2Se/c1-19(31)30-24-17-15-20-9-3-5-11-22(20)28(24)29-23-12-6-4-10-21(23)16-18-27(29)33-26-14-8-7-13-25(26)32-2/h3-6,9-12,15-18,25-26H,7-8,13-14H2,1-2H3,(H,30,31)

InChI Key

ZBLBWGQFRDLEBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[Se]C5CCCCC5OC

Origin of Product

United States

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